3-(4-Ethylphenyl)prop-2-ynoic acid
Description
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Properties
IUPAC Name |
3-(4-ethylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXWPFGDNUPJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Ethylphenyl)prop-2-ynoic acid, also known as ethyl 4-phenylpropiolate, is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H12O2 and a molecular weight of 188.23 g/mol, this compound features a propyne moiety attached to a para-ethyl-substituted phenyl group. Its unique structure suggests various interactions with biological systems, leading to its investigation in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often possess the ability to inhibit the growth of various pathogens. For instance, the compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
Case Study : A study by Smolecule reported that this compound demonstrated effective antimicrobial properties against common foodborne pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity, allowing better penetration into biological membranes and interactions with inflammatory pathways.
Research Findings : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Molecular docking studies suggest that it may bind to enzymes involved in inflammation and microbial metabolism.
Molecular Docking Studies : Using computational models, researchers have identified potential binding sites on target proteins, indicating how the compound could modulate their activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(4-Methylphenyl)prop-2-ynoic acid | Methyl group on phenyl ring | Antimicrobial |
| 3-(4-Isopropylphenyl)prop-2-ynoic acid | Isopropyl group on phenyl ring | Anti-inflammatory |
| 3-(4-tert-butylphenyl)prop-2-ynoic acid | tert-butyl group on phenyl ring | Potential anticancer activity |
The presence of the ethyl group in this compound may enhance its pharmacological profile compared to these related compounds, potentially leading to distinct therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Starting Materials : The synthesis begins with para-nitrobenzaldehyde and propargyl alcohol.
- Reaction Conditions : The reaction is carried out under basic conditions, often using sodium hydride as a base.
- Purification : The product is purified through recrystallization or chromatography techniques.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
